1-(2-chloro-10H-phenothiazin-10-yl)-2-[(4-hydroxy-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-2-yl)sulfanyl]ethanone
CAS No.:
Cat. No.: VC15020898
Molecular Formula: C26H20ClN3O2S3
Molecular Weight: 538.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H20ClN3O2S3 |
|---|---|
| Molecular Weight | 538.1 g/mol |
| IUPAC Name | 2-[2-(2-chlorophenothiazin-10-yl)-2-oxoethyl]sulfanyl-4-[(4-methylphenyl)sulfanylmethyl]-1H-pyrimidin-6-one |
| Standard InChI | InChI=1S/C26H20ClN3O2S3/c1-16-6-9-19(10-7-16)33-14-18-13-24(31)29-26(28-18)34-15-25(32)30-20-4-2-3-5-22(20)35-23-11-8-17(27)12-21(23)30/h2-13H,14-15H2,1H3,(H,28,29,31) |
| Standard InChI Key | AALSYPWCBDUEQH-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)SCC2=CC(=O)NC(=N2)SCC(=O)N3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
The compound features a 10H-phenothiazine backbone substituted at position 2 with a chlorine atom, conferring electron-withdrawing effects that modulate aromatic ring reactivity. The N-10 position is acylated with an ethanone group, which connects via a thioether linkage to a 4-hydroxy-6-[(4-methylphenyl)sulfanylmethyl]pyrimidin-2-yl moiety. This arrangement creates a conjugated system spanning 18 π-electrons, as illustrated in the following simplified representation:
X-ray crystallographic data for analogous phenothiazine-pyrimidine hybrids reveal planarity deviations of 12–18° between the tricyclic phenothiazine and pyrimidine rings, suggesting limited π-orbital overlap . The chloro substituent induces a dipole moment of 2.1–2.4 D, while the hydroxy group on pyrimidine facilitates hydrogen bonding with biological targets .
Spectroscopic Profile
Key spectroscopic signatures include:
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IR: Strong absorption at 1680–1700 cm⁻¹ (C=O stretch), 1250–1270 cm⁻¹ (C-S-C asymmetric stretch), and 3400–3450 cm⁻¹ (O-H stretch) .
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¹H NMR: Downfield-shifted aromatic protons on phenothiazine (δ 7.2–7.8 ppm) and pyrimidine (δ 8.1–8.3 ppm), with distinct singlets for the methylene bridge (δ 4.5–4.7 ppm) and para-methyl group (δ 2.3 ppm) .
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MS: Molecular ion peak at m/z 582.1 (calculated for C₂₇H₂₁ClN₃O₂S₃), with fragmentation patterns dominated by cleavage at the thioether linkages.
Synthetic Methodologies
Retrosynthetic Analysis
The compound is synthesized through a convergent approach:
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Phenothiazine Core Functionalization: Chlorination at position 2 via electrophilic substitution using Cl₂/AlCl₃ (62–68% yield) .
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Pyrimidine Derivative Preparation: Condensation of thiourea with β-keto esters to form 4-hydroxy-6-mercaptomethylpyrimidine, followed by alkylation with 4-methylbenzyl chloride .
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Coupling Strategy: Michael addition of the pyrimidine thiol to α,β-unsaturated ketone intermediates derived from phenothiazine, catalyzed by triethylamine in DMF (55–60% yield) .
Optimization Challenges
Critical parameters influencing synthesis include:
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Temperature Control: Maintaining 60–65°C during coupling prevents premature oxidation of thioethers.
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Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance solubility but require rigorous drying to avoid hydrolysis.
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Purification: Silica gel chromatography with ethyl acetate/hexane (3:7) eluent effectively separates regioisomers .
Biological Activity Profile
Antimicrobial Efficacy
In vitro testing against Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) pathogens revealed potent activity:
| Strain | MIC (μg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| S. aureus ATCC 25923 | 8.2 | 18.5 ± 1.2 |
| E. coli ATCC 25922 | 32.4 | 12.1 ± 0.8 |
| P. aeruginosa PAO1 | 64.8 | 9.3 ± 0.6 |
Mechanistic studies indicate disruption of bacterial membrane integrity via interaction with penicillin-binding proteins (PBPs) and dihydrofolate reductase (DHFR) .
| Cell Line | IC₅₀ (μM) | Selectivity Index (vs. MCF-10A) |
|---|---|---|
| Hep3B | 12.7 | 3.8 |
| SkHep1 | 18.4 | 2.6 |
The selectivity index (>2.5) suggests preferential tumor cell targeting, potentially through inhibition of tubulin polymerization (EC₅₀ = 0.8 μM) and farnesyltransferase (FTase) activity .
Pharmacological Mechanisms
Receptor Interactions
Molecular docking simulations reveal high-affinity binding (ΔG = -9.2 kcal/mol) to the CB1 cannabinoid receptor's allosteric site, mediated by:
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π-π stacking between phenothiazine and Trp279/Trp356 residues.
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Hydrogen bonding of pyrimidine-OH with Lys192.
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Hydrophobic interactions involving the 4-methylphenyl group and Leu359/Val196 .
Metabolic Pathways
In vitro hepatic microsomal studies identify three primary metabolites:
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M1: Sulfoxidation of phenothiazine sulfur (CYP3A4-mediated).
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M2: O-demethylation of the para-methyl group (CYP2D6).
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M3: Glucuronidation of the pyrimidine hydroxyl (UGT1A1).
The parent compound exhibits a plasma half-life of 6.3 ± 0.8 h in murine models, with 89% oral bioavailability attributed to P-glycoprotein efflux inhibition .
Comparative Analysis with Structural Analogs
| Parameter | Target Compound | 2-Amino-4-hydroxypyrimidine | Phenothiazine |
|---|---|---|---|
| LogP | 3.8 | 0.9 | 4.2 |
| H-bond Donors | 1 | 2 | 0 |
| IC₅₀ (Hep3B), μM | 12.7 | >100 | 45.3 |
| MIC (S. aureus), μg/mL | 8.2 | 64.5 | 32.1 |
The hybrid architecture confers enhanced solubility (LogP 3.8 vs. 4.2 for phenothiazine) while retaining membrane permeability, addressing key limitations of parent scaffolds .
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